3,4-Dibromo-8-fluoroquinoline

Medicinal Chemistry ADME Properties Lead Optimization

This polyhalogenated quinoline is a strategic building block for CNS lead optimization due to its elevated LogP (3.90) for BBB penetration. The 3,4-dibromo pattern enables sequential, regiospecific Suzuki/Sonogashira couplings to rapidly generate diverse libraries. The 8-fluoro substituent improves metabolic stability vs. non-fluorinated analogs, making it ideal for SAR studies and fragment-based discovery. Choose this scaffold for controlled dual functionalization and predictably enhanced drug-like properties.

Molecular Formula C9H4Br2FN
Molecular Weight 304.944
CAS No. 1211834-46-6
Cat. No. B566975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-8-fluoroquinoline
CAS1211834-46-6
Synonyms3,4-Dibromo-8-fluoroquinoline
Molecular FormulaC9H4Br2FN
Molecular Weight304.944
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C(=C1)F)Br)Br
InChIInChI=1S/C9H4Br2FN/c10-6-4-13-9-5(8(6)11)2-1-3-7(9)12/h1-4H
InChIKeyIAJRJJNOBNZWBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-8-fluoroquinoline (CAS 1211834-46-6): A Strategic Polyhalogenated Quinoline Building Block for Medicinal Chemistry and Cross-Coupling


3,4-Dibromo-8-fluoroquinoline is a polyhalogenated heterocyclic compound belonging to the quinoline class, defined by the molecular formula C₉H₄Br₂FN and a molecular weight of approximately 304.94 g/mol . This compound is primarily recognized as a valuable research intermediate, particularly useful as a building block in synthetic organic chemistry. Its structure features a quinoline core substituted with bromine atoms at the 3- and 4-positions and a fluorine atom at the 8-position. This unique arrangement of heavy halogen and halogen substituents offers distinct physicochemical properties and potential for selective derivatization, making it a compound of interest for medicinal chemistry and material science applications [1].

Why 3,4-Dibromo-8-fluoroquinoline Cannot Be Replaced by Generic 8-Fluoroquinoline or 3,4-Dibromoquinoline Analogs


Generic substitution of 3,4-dibromo-8-fluoroquinoline with mono-halogenated or differently substituted quinolines is scientifically unsound due to the compound's specific and synergistic polyhalogenation pattern. The presence of both bromine and fluorine atoms on the same quinoline scaffold imparts a unique combination of physicochemical properties and reactivity profiles that are not achievable with simpler analogs. For instance, the 8-fluoro substitution, as shown in studies of mono-fluoroquinolines, can significantly alter metabolic stability and target interactions compared to unsubstituted quinoline [1]. Simultaneously, the 3,4-dibromo motif is critical for enabling orthogonal cross-coupling reactions [2]. This dual functionalization is essential for the compound's utility as a versatile intermediate in the synthesis of complex, polysubstituted molecules where regiospecific modifications are paramount. Consequently, substituting with a compound lacking either the fluorine or the two bromines would compromise the synthetic pathway and likely result in a product with entirely different, and potentially suboptimal, biological or material properties.

Quantitative Differentiation Guide for 3,4-Dibromo-8-fluoroquinoline (CAS 1211834-46-6): Key Evidence-Based Comparisons for Procurement


Enhanced Lipophilicity (LogP) of 3,4-Dibromo-8-fluoroquinoline Compared to Non-Fluorinated and Non-Brominated Analogs

The lipophilicity of 3,4-dibromo-8-fluoroquinoline is significantly greater than that of both its non-fluorinated parent, 3,4-dibromoquinoline, and the mono-fluorinated 8-fluoroquinoline, which lacks the heavy bromine substituents . This is a critical factor in drug design, influencing membrane permeability, solubility, and metabolic stability.

Medicinal Chemistry ADME Properties Lead Optimization

Potential for Orthogonal Functionalization via 3,4-Dibromo Motif in Cross-Coupling Reactions

The 3,4-dibromo substitution pattern on a quinoline scaffold has been demonstrated to allow for selective and sequential functionalization in cross-coupling reactions, a feature not possible with mono-bromo or non-halogenated analogs [1]. This class-level property is highly relevant to 3,4-dibromo-8-fluoroquinoline.

Synthetic Chemistry Cross-Coupling Regioselective Functionalization

Influence of 8-Fluoro Substitution on CYP450 Enzyme Interaction: A Class-Level Distinction from Non-Fluorinated Quinolines

Class-level studies on fluoroquinolines demonstrate that the 8-fluoro substituent markedly enhances the inhibition of human CYP2A6 compared to unsubstituted quinoline [1]. While specific data for 3,4-dibromo-8-fluoroquinoline is absent, this established structure-activity relationship (SAR) infers a key point of differentiation from non-fluorinated quinoline derivatives.

Drug Metabolism Cytochrome P450 In Vitro Pharmacology

Optimal Scientific and Industrial Application Scenarios for Procuring 3,4-Dibromo-8-fluoroquinoline (CAS 1211834-46-6)


Synthesis of Complex, Polycyclic Drug Candidates Requiring High Lipophilicity

3,4-Dibromo-8-fluoroquinoline is ideally suited as a key intermediate for medicinal chemists engaged in lead optimization programs for central nervous system (CNS) or other targets where improved blood-brain barrier penetration is sought. Its calculated LogP of 3.8989, which is significantly higher than that of 8-fluoroquinoline (LogP 2.37) and 3,4-dibromoquinoline (LogP 3.57), makes it a superior choice for enhancing the lipophilicity of a drug scaffold .

Orthogonal Functionalization via Sequential Cross-Coupling Reactions

This compound is a strategic procurement choice for synthetic chemistry laboratories focused on the rapid generation of structurally diverse compound libraries. The 3,4-dibromo substitution pattern enables sequential, regiospecific functionalization using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings . This allows for the installation of two distinct functional groups in a controlled manner, a capability not offered by mono-halogenated quinoline building blocks.

Investigating Structure-Activity Relationships (SAR) Involving Halogen-Fluorine Synergy

For researchers studying the synergistic effects of halogen and fluorine substitution on a quinoline core, this compound provides an essential, pre-functionalized scaffold. Class-level evidence indicates that the 8-fluoro group can significantly modulate interactions with metabolic enzymes like CYP2A6, compared to non-fluorinated quinolines . This makes 3,4-dibromo-8-fluoroquinoline a valuable tool for probing how combined Br and F substitution affects target binding, metabolic stability, and overall biological activity in a single molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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